2-methoxy-6-[(E)-{2-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazinylidene}methyl]phenol
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Overview
Description
2-Hydroxy-3-methoxybenzaldehyde 1-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines a benzaldehyde derivative with a triazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxybenzaldehyde 1-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone typically involves the following steps:
Formation of the Benzaldehyde Derivative: The starting material, 2-Hydroxy-3-methoxybenzaldehyde, is synthesized through the methylation of 2-hydroxybenzaldehyde using methanol and a suitable catalyst.
Synthesis of the Triazole Ring: The triazole ring is formed by reacting propylsulfanyl hydrazine with an appropriate precursor under controlled conditions.
Coupling Reaction: The final step involves coupling the benzaldehyde derivative with the triazole ring through a hydrazone formation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxybenzaldehyde 1-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated benzaldehyde derivatives.
Scientific Research Applications
2-Hydroxy-3-methoxybenzaldehyde 1-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxybenzaldehyde 1-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methoxybenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
- 2-Hydroxy-4-methoxybenzaldehyde
Uniqueness
2-Hydroxy-3-methoxybenzaldehyde 1-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone is unique due to its combined benzaldehyde and triazole structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17N5O2S |
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Molecular Weight |
307.37 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-[(3-propylsulfanyl-1H-1,2,4-triazol-5-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C13H17N5O2S/c1-3-7-21-13-15-12(17-18-13)16-14-8-9-5-4-6-10(20-2)11(9)19/h4-6,8,19H,3,7H2,1-2H3,(H2,15,16,17,18)/b14-8+ |
InChI Key |
WOPIOHTZVDKVPY-RIYZIHGNSA-N |
Isomeric SMILES |
CCCSC1=NNC(=N1)N/N=C/C2=C(C(=CC=C2)OC)O |
Canonical SMILES |
CCCSC1=NNC(=N1)NN=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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